molecular formula C11H16ClNO3 B1448744 benzyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride CAS No. 780758-27-2

benzyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride

Cat. No. B1448744
CAS RN: 780758-27-2
M. Wt: 245.7 g/mol
InChI Key: IDZGTFSDZJVMSD-GNAZCLTHSA-N
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Description

Benzyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride, also known as BHBA, is a synthetic amino acid derivative with a wide range of applications in both scientific research and industrial processes. BHBA is a chiral compound, meaning it exists as two non-superimposable mirror images, and is used as a chiral starting material for the synthesis of other compounds. It is also used as a precursor for the synthesis of amino acids and peptides, as well as other compounds with a variety of applications.

Scientific Research Applications

Enzymatic and Biomimetic Studies

Benzyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride plays a significant role in enzymatic and biomimetic studies, particularly in understanding the mechanism of O-atom transfer to a benzylic C-H bond. Research has been conducted on the enzyme Dopamine beta-Hydroxylase (DBH) and its biomimetic models using substrates like 2-aminoindane to study the stereochemistry of O-atom transfer reactions. These studies demonstrate parallel and comparative analysis between enzymatic and biomimetic models, shedding light on the process involving radical intermediates and offering insights into the stereochemistry of such reactions (Blain et al., 2002).

Metal-Catalyzed C-H Bond Functionalization

This compound contributes to the study of metal-catalyzed C-H bond functionalization, offering a framework for understanding hydroxylation, amination, and carbenoid insertion processes. Metalloporphyrin-catalyzed reactions, including the hydroxylation of steroids and benzylic hydrocarbons, showcase the compound's relevance in synthetic chemistry and biomimetic transformations. These reactions feature high selectivity and efficiency, underlining the importance of metal-oxo, -imido, and -carbene porphyrin complexes in organic synthesis and drug development (Che et al., 2011).

Pharmacological Properties

Research into the pharmacological properties of related compounds, such as metoclopramide, provides indirect insights into the potential medical applications of this compound. These studies highlight the compound's relevance in understanding receptor interactions, enzymatic activity, and therapeutic potential in treating various medical conditions. Through the examination of drug absorption, action mechanisms, and side effects, researchers can infer potential therapeutic roles and pharmacokinetic profiles of similar compounds (Pinder et al., 2012).

Synthesis and Chemical Transformations

The compound also plays a pivotal role in synthetic chemistry, serving as a precursor or intermediate in the synthesis of various biologically active molecules. Studies on related compounds, such as 2-((3-(chloromethyl)-benzoyl)oxy)benzoic acid, explore novel synthetic routes, demonstrating the versatility and potential applications of this compound in developing new drugs and materials. These synthetic approaches highlight the compound's utility in organic chemistry, providing pathways to a wide range of pharmaceuticals and biologically active substances (Tjahjono et al., 2022).

properties

IUPAC Name

benzyl (2S,3S)-2-amino-3-hydroxybutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;/h2-6,8,10,13H,7,12H2,1H3;1H/t8-,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZGTFSDZJVMSD-GNAZCLTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OCC1=CC=CC=C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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